Cytosporone B
Overview
Description
Cytosporone B is a fungal metabolite closely related to phomposin C . It is the first known agonist for the nuclear orphan receptor Nur77 . It has a strong affinity for Nur77 and stimulates the transactivational activity of Nur77 .
Synthesis Analysis
The key to the synthesis of Cytosporone B is the construction of the 2-phenylacetic acid skeleton . Many methods have been reported, such as the self-condensation of dimethyl 1,3-acetonedicarboxylate, decarboxylation of 2-phenylmalonic acids, and oxidation of allylbenzene .Molecular Structure Analysis
Cytosporone B has a molecular formula of C18H26O5 and a molecular weight of 322.40 . It is also known as 3,5-Dihydroxy-2-(1-oxooctyl)-benzeneacetic acid, ethyl ester .Chemical Reactions Analysis
Cytosporone B has shown excellent bioactivity for control of Geotrichum citri-aurantii with a median effect concentration (EC 50) of 26.11 μg/mL and a minimum inhibitory concentration (MIC) of 105 μg/mL .Physical And Chemical Properties Analysis
Cytosporone B is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL .Scientific Research Applications
Synthesis and Biological Activity
Cytosporone B and its analogues, such as amoitone B, have been identified as agonists for the nuclear orphan receptor Nur77, stimulating its transactivational activity towards genes including Nr4a1. Research has developed methods for preparing natural and designer analogues from the cytosporone family, highlighting the increased cytotoxicity achieved through structural modifications like fluorine substitution on the hydrophobic acyl chain (Delius et al., 2017).
Anti-Infective Applications
The marine fungus Leucostoma persoonii produces bioactive cytosporones with significant anti-infective properties against diseases like malaria and methicillin-resistant Staphylococcus aureus (MRSA). Epigenetic tailoring techniques have enhanced the production of known cytosporones, leading to the discovery of previously undescribed variants and showcasing their potential as anti-infective agents (Beau et al., 2012).
Nanocrystal Technology for Drug Delivery
Amoitone B, a derivative of cytosporone B, exhibits significant anticancer activity. However, its clinical application is limited by poor solubility and bioavailability. Studies have developed optimized Amoitone B nanocrystals to overcome these challenges, demonstrating accelerated dissolution rates and enhanced pharmacokinetic properties, suggesting a promising approach for cancer therapy (Hao et al., 2012).
Mechanisms of Action in Cancer Therapy
Research on cytosporone analogues has shown their potential in preventing or repairing DNA damages and inducing apoptosis in cancer cells, such as metastatic murine melanoma cells. This highlights the therapeutic potential of cytosporone B and its derivatives in treating cancers through mechanisms involving DNA damage repair and apoptosis induction (Navarro et al., 2018).
Biological Preservation
Cytosporone B has been evaluated as a biological preservative for controlling citrus decay caused by Geotrichum citri-aurantii. Its application significantly reduced decay and altered the fungal morphology, indicating its potential as a safe and effective method for citrus preservation (Yin et al., 2019).
Safety And Hazards
Future Directions
Cytosporone B has been shown to reduce lung viral loads and improve pulmonary function in mice infected with influenza virus . It has also been suggested as a promising biological preservative to control citrus decay . Furthermore, it has been found to have potential therapeutic applications in the treatment of cancer and hypoglycemia .
properties
IUPAC Name |
ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWQQKSNZLUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443557 | |
Record name | CYTOSPORONE B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosporone B | |
CAS RN |
321661-62-5 | |
Record name | CYTOSPORONE B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosporone B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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